molecular formula C12H12N2 B3116396 4-(2-Methylpyridin-4-yl)benzenamine CAS No. 216059-91-5

4-(2-Methylpyridin-4-yl)benzenamine

Cat. No. B3116396
CAS RN: 216059-91-5
M. Wt: 184.24 g/mol
InChI Key: RBNDBDQGCUALDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde to obtain a Schiff base in a 79% yield . This Schiff base was then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd (PPh 3) 4 as a catalyst, to yield products with the hydrolysis of the imine linkages .


Molecular Structure Analysis

The molecular formula of “4-(2-Methylpyridin-4-yl)benzenamine” is C12H12N2. The molecular weight is 184.24 g/mol.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .


Physical And Chemical Properties Analysis

The average mass of a similar compound, “(4-METHYLPYRIDIN-2-YL)METHANAMINE”, is 122.168 Da and the monoisotopic mass is 122.084396 Da .

Scientific Research Applications

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment and adequate ventilation are recommended .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

These pathways regulate various cellular processes, including cell growth, survival, and differentiation .

Result of Action

Similar compounds have been found to have antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria.

properties

IUPAC Name

4-(2-methylpyridin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNDBDQGCUALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpyridin-4-yl)benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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